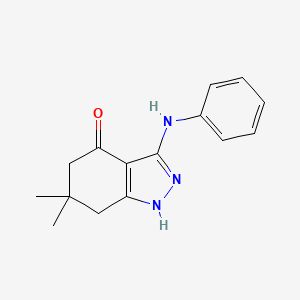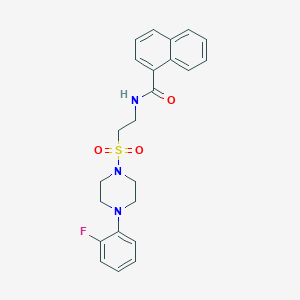
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications across various scientific fields. This compound belongs to the category of heterocyclic compounds, which are known for their diverse chemical and biological activities. This particular molecule has unique structural features that make it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common route starts with the preparation of 3,4-dihydroisoquinoline, followed by the formation of 1-methyl-1H-pyrrole. The final step involves the coupling of these intermediates with thiophene-2-carboxylic acid under amide bond-forming conditions. Reaction conditions usually include the use of activating agents like carbodiimides or coupling reagents such as EDCI or DCC, in the presence of a base like triethylamine or DIPEA.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would necessitate optimization of the reaction conditions to ensure high yield and purity. Catalysts and automated reaction setups might be employed to achieve efficient synthesis. Scaling up the process would also require considerations for safety, waste management, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is likely to undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized at multiple sites, particularly at the isoquinoline and pyrrole rings, to form corresponding oxides.
Reduction: : Hydrogenation or reduction reactions can potentially reduce double bonds or heteroatoms within the molecule.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially at reactive sites in the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperoxybenzoic acid (mCPBA), and conditions often involve mild temperatures and solvents like dichloromethane.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: : Reagents like halogens (Cl2, Br2) or alkylating agents under Lewis acid catalysis.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Saturated derivatives of the original compound.
Substitution: : Varied products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: : Explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: : Investigated for its potential therapeutic effects, including modulation of biological pathways involved in diseases.
Industry: : Utilized in the development of novel materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound’s mechanism of action can be understood by examining its interaction with molecular targets and pathways:
Molecular Targets: : Potential targets include enzymes, receptors, or proteins that play crucial roles in biological processes.
Pathways Involved: : It may modulate signaling pathways, influence gene expression, or interact with cellular structures to exert its effects.
Vergleich Mit ähnlichen Verbindungen
When compared with other similar heterocyclic compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique structural combination of isoquinoline, pyrrole, and thiophene moieties.
Similar Compounds: : Other compounds in this class include derivatives of isoquinoline, pyrrole, and thiophene, such as isoquinoline alkaloids, pyrrole-imidazoles, and thiophene carboxamides.
Uniqueness: : The distinct arrangement of these heterocyclic rings in one molecule enhances its potential for diverse biological activities and specific interactions with molecular targets.
This compound is a testament to the complexity and beauty of organic chemistry, opening doors to novel research and applications.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-24-11-4-9-20(24)21(15-23-22(26)14-19-8-5-13-27-19)25-12-10-17-6-2-3-7-18(17)16-25/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWLAISHZWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)

![1-(Thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B2625199.png)
![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)

![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)
